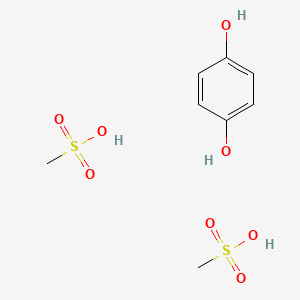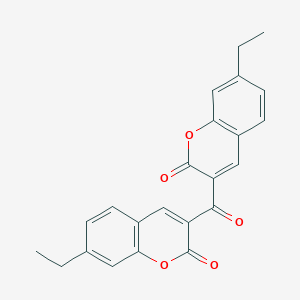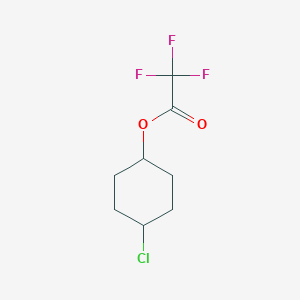
Pyridazine, 3-ethyl-4-methyl-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 3-ethyl-4-methyl-6-phenyl-, is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms This particular compound is notable for its unique substituents, which include an ethyl group at the 3-position, a methyl group at the 4-position, and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine, 3-ethyl-4-methyl-6-phenyl-, typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For example, the reaction of 3-ethyl-4-methyl-6-phenyl-2,5-hexanedione with hydrazine hydrate under reflux conditions can yield the desired pyridazine compound .
Industrial Production Methods
Industrial production of pyridazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve crystallization or chromatography to obtain high-purity compounds suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 3-ethyl-4-methyl-6-phenyl-, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for amination reactions.
Major Products Formed
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or aminated pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of pyridazine, 3-ethyl-4-methyl-6-phenyl-, involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions can lead to various pharmacological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with no substituents.
Pyridazinone: A derivative with a keto group at the 3-position.
Phenylpyridazine: A derivative with a phenyl group at the 6-position.
Uniqueness
Pyridazine, 3-ethyl-4-methyl-6-phenyl-, is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl, methyl, and phenyl groups can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .
Properties
CAS No. |
117534-90-4 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-ethyl-4-methyl-6-phenylpyridazine |
InChI |
InChI=1S/C13H14N2/c1-3-12-10(2)9-13(15-14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI Key |
BNVXSLRVCOWFLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(C=C1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



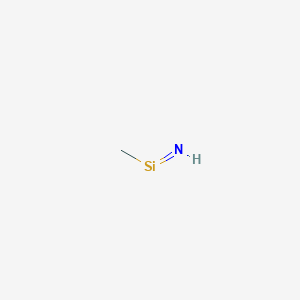
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
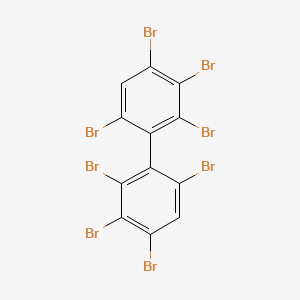
![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
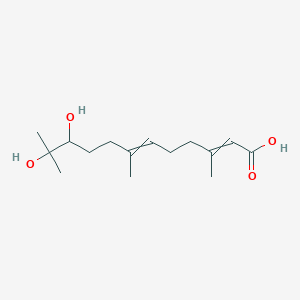
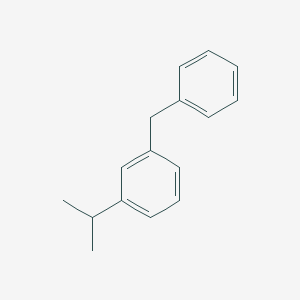
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-Cyano-7-{4-[dodecyl(methyl)amino]phenyl}hepta-2,4,6-trienoic acid](/img/structure/B14292804.png)

